3-Octyl acetate
Overview
Description
3-Octyl acetate, also known by its IUPAC name, octyl ethanoate, is an ester that comes from the condensation of octanol (octyl alcohol) and acetic acid . It has a pleasant, fruity odor, somewhat like that of oranges . It is found in oranges, grapefruits, and other citrus products .
Synthesis Analysis
The primary method of producing octyl acetate is through the esterification of acetic acid and octanol . The process is catalyzed by an acid, usually sulfuric acid (H2SO4), under reflux conditions . The overall reaction can be written as follows:Molecular Structure Analysis
The molecular formula of 3-Octyl acetate is C10H20O2 . Its molar mass is 172.2646 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Chemical Reactions Analysis
Octyl acetate can participate in esterification and hydrolysis reactions . It can be synthesized by the Fischer esterification of 1-octanol and acetic acid . It can also hydrolyze to 1-octanol and acetic acid .Physical And Chemical Properties Analysis
Octyl acetate is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges . Its molar mass is 172.26 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Scientific Research Applications
Food Flavoring
3-Octyl acetate has applications in the food industry as a flavoring agent. It possesses fragrances reminiscent of orange, jasmine, and peach. Its synthesis can be achieved through the direct esterification of acetic acid with n-octanol, catalyzed by strong acidic cation exchange resins like Amberlyst 15. The optimization of synthesis conditions, such as temperature, molar ratio, catalyst amount, and reaction time, is crucial for industrial applications. Research has shown that the conversion of acetic acid can reach up to 58% under optimal conditions, and the catalyst can be reused multiple times without significant loss of efficiency (L. Yong, 2011).
Biocatalysis
In biocatalysis, octyl acetate (or octyl ethanoate), an aliphatic ester, is used in industries like food, pharmaceutical, and cosmetics mainly as a fixative, modifier, and aromatic ester. Utilizing acoustic cavitation as ultrasound-assisted lipase catalysis for its synthesis via transesterification of octanol and vinyl acetate in a non-aqueous, solvent-free reaction has shown promising results. This process can achieve higher yields (97.31%) under optimized conditions and reduces the time required for maximum conversion significantly compared to conventional processes (Prerana D. Tomke & V. Rathod, 2016).
Electronic Materials
Poly(3-octyl thiophene) (P3OT) blends, containing octyl groups, have potential applications in electromagnetic interference (EMI) shielding. These blends, when combined with materials like polystyrene, polyvinyl chloride, and ethyl-vinyl acetate, show promise in EMI shielding applications, demonstrating the versatility of octyl-containing compounds in electronic materials (T. Taka, 1991).
Catalysis
Synthesis of octyl acetate can also be achieved using various catalytic methods. For instance, using sodium bisulfate monohydrate as a catalyst without solvent under microwave irradiation has shown high yields (up to 91.2%) under optimum conditions. Such methods highlight the efficient and environmentally friendly synthesis of octyl acetate, suitable for industrial applications (Cheng Zhi-ying, 2010).
Green Chemistry
Ionic liquids, like octyl-containing compounds, have been explored as green solvents for various applications, including deep desulfurization of diesel oil. Non-halogen ionic liquids featuring octyl groups have demonstrated high efficiency in extracting sulfur compounds, which is crucial for meeting environmental standards in fuel processing (T. T. Bui et al., 2017).
Future Directions
Octyl acetate finds extensive use across multiple sectors due to its favorable properties. It is often used as a flavoring agent in the food and beverage industry, and as a desirable ingredient in the formulation of perfumes, soaps, and cosmetics . It also exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may focus on optimizing its synthesis process and expanding its applications in various industries.
properties
IUPAC Name |
octan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUZYMKSMSTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863463 | |
Record name | 3-Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a rosy-minty odour | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.860 | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Octyl acetate | |
CAS RN |
4864-61-3, 50373-56-3 | |
Record name | 3-Octyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4864-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Octyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octanol, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-octyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-OCTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M41FR2J6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-3-Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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